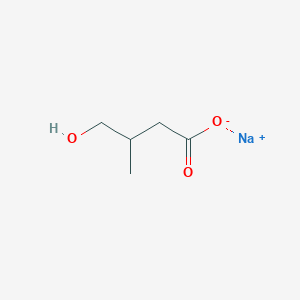

Sodium 4-hydroxy-3-methylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 4-hydroxy-3-methylbutanoate is a chemical compound with the molecular formula C5H9NaO3. It is a sodium salt derivative of 4-hydroxy-3-methylbutanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-hydroxy-3-methylbutanoate can be synthesized through the saponification of 4-hydroxy-3-methylbutanoic acid with sodium hydroxide. The reaction typically involves dissolving the acid in water, followed by the addition of sodium hydroxide under controlled temperature conditions to form the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale saponification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as filtration, crystallization, and drying to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form 4-hydroxy-3-methylbutanol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: 4-oxo-3-methylbutanoate

Reduction: 4-hydroxy-3-methylbutanol

Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Sodium 4-hydroxy-3-methylbutanoate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a metabolic intermediate.

Industry: It is used in the production of superabsorbent hydrogels and other industrial materials.

Mechanism of Action

The mechanism of action of sodium 4-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

- Sodium 4-hydroxy-4-methyl-2-methylene butanoate

- Sodium 4-hydroxy-2-methylene butanoate

- Sodium butanoate

Comparison: Sodium 4-hydroxy-3-methylbutanoate is unique due to its specific structural features, such as the presence of a hydroxyl group and a methyl group on the butanoate backbone. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Biological Activity

Sodium 4-hydroxy-3-methylbutanoate, a sodium salt derivative of 4-hydroxy-3-methylbutanoic acid, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in medicine and industry, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxyl group and a methyl group on the butanoate backbone. This unique structure contributes to its distinct chemical reactivity and biological activity compared to similar compounds.

| Property | Description |

|---|---|

| Molecular Formula | C5H9NaO3 |

| Molecular Weight | 138.12 g/mol |

| Solubility | Soluble in water |

| pH | Typically neutral (pH 6-7) |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within metabolic pathways. The hydroxyl group enables hydrogen bonding with enzymes, facilitating its conversion into other metabolites. This compound may act as a substrate for various enzymes involved in metabolic processes, influencing biochemical pathways crucial for cellular function.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Metabolic Intermediate : It plays a role as a precursor in the synthesis of biologically active molecules.

- Enzymatic Interaction : The compound can enhance or inhibit enzyme activities depending on the context of its application.

- Therapeutic Potential : Ongoing studies are exploring its use in treating metabolic disorders and as a drug precursor due to its favorable pharmacokinetic properties .

Case Studies and Research Findings

-

Enzymatic Activity Studies :

A study investigated the enzymatic conversion of this compound into various metabolites using recombinant enzymes. The results demonstrated that it effectively served as a substrate for acyltransferases, contributing to the biosynthesis of esters in plant systems . -

Pharmacological Applications :

Research highlighted its potential in pharmaceutical formulations aimed at metabolic regulation. In vitro studies showed that this compound could modulate metabolic pathways associated with energy production and lipid metabolism, suggesting implications for obesity and diabetes management . -

Industrial Applications :

This compound is utilized in the production of superabsorbent polymers and hydrogels, showcasing its versatility beyond biological applications. Its role as a stabilizer in industrial formulations has been documented, indicating its importance in material science.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| Sodium 4-hydroxybutanoate | Lacks methyl group; primarily used in metabolic studies |

| Sodium 3-hydroxy-3-methylbutanoate | Methyl group position affects enzyme interactions |

| Sodium butanoate | Simpler structure; less reactivity compared to studied compound |

Properties

Molecular Formula |

C5H9NaO3 |

|---|---|

Molecular Weight |

140.11 g/mol |

IUPAC Name |

sodium;4-hydroxy-3-methylbutanoate |

InChI |

InChI=1S/C5H10O3.Na/c1-4(3-6)2-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |

InChI Key |

FOJNUIYVJMPLMU-UHFFFAOYSA-M |

Canonical SMILES |

CC(CC(=O)[O-])CO.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.